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Abstract

Pefcalcitol (also known as M518101) is a novel synthetic vitamin D3 analogue with a dual
mechanism of action, functioning as both a vitamin D receptor (VDR) agonist and a
phosphodiesterase-4 (PDE4) inhibitor.[1][2] Developed primarily for the topical treatment of
plague psoriasis, pefcalcitol was engineered to maximize therapeutic effects on keratinocyte
differentiation and inflammation while minimizing systemic side effects commonly associated
with vitamin D analogues, such as hypercalcemia.[1][3] Preclinical studies demonstrated its
potential as an effective therapy for plaque psoriasis.[1] However, the clinical development of
pefcalcitol has been discontinued. This technical guide provides a detailed overview of the
pharmacology and toxicology profile of pefcalcitol based on available preclinical data.

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by
hyperproliferation and abnormal differentiation of keratinocytes. Vitamin D analogues are a
cornerstone of topical psoriasis treatment, primarily through their effects on the vitamin D
receptor (VDR), which modulates the expression of genes involved in cell proliferation,
differentiation, and inflammation. Phosphodiesterase-4 (PDE4) is a key enzyme in
inflammatory cells that degrades cyclic adenosine monophosphate (CAMP), a second
messenger that mediates anti-inflammatory responses. Inhibition of PDE4 leads to increased
intracellular cCAMP levels, resulting in the suppression of pro-inflammatory cytokine production.
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Pefcalcitol was designed to leverage both of these pathways to offer a potentially more
effective and safer treatment for psoriasis.

Pharmacology
Mechanism of Action

Pefcalcitol exerts its pharmacological effects through two distinct mechanisms:

» Vitamin D Receptor (VDR) Agonism: As a vitamin D3 analogue, pefcalcitol binds to and
activates the VDR. The activated VDR forms a heterodimer with the retinoid X receptor
(RXR), which then binds to vitamin D response elements (VDRES) in the promoter regions of
target genes. This interaction modulates gene transcription, leading to the inhibition of
keratinocyte proliferation and the promotion of normal keratinocyte differentiation, thereby
addressing the pathological hallmarks of psoriasis.

e Phosphodiesterase-4 (PDE4) Inhibition: Pefcalcitol also inhibits the PDE4 enzyme. PDE4 is
highly expressed in immune cells, and its inhibition increases intracellular cAMP levels.
Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates
the cCAMP response element-binding protein (CREB). This cascade ultimately leads to a
reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-
alpha (TNF-a), interleukin-23 (IL-23), and interleukin-17 (IL-17), which are key drivers of the
inflammatory process in psoriasis.

The following diagram illustrates the proposed dual signaling pathway of pefcalcitol.
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Caption: Dual signaling pathway of Pefcalcitol.

Pharmacodynamics

Preclinical studies suggested that pefcalcitol was designed to achieve higher pharmacological
effects, such as promoting keratinocyte differentiation, compared to the native vitamin D3. This
enhanced activity was aimed at improving the clinical efficacy in psoriatic lesions. A key
pharmacodynamic feature is its design for topical application, which is intended to concentrate
the drug's activity in the skin while minimizing systemic exposure and associated side effects.

Pharmacokinetics

A significant aspect of pefcalcitol's design is its pharmacokinetic profile, which favors topical
activity with limited systemic effects. It is suggested that the compound is rapidly converted into
a pharmacologically inactive form after permeating the skin and entering systemic circulation.
This rapid systemic inactivation is a crucial feature for reducing the risk of hypercalcemia, a
common side effect of potent vitamin D analogues.

Pharmacokinetic Parameters

Pefcalcitol

VDR Binding Affinity

Data not publicly available.

PDE4 IC50

Data not publicly available.

Systemic Bioavailability (Topical)

Designed to be low with rapid conversion to an

inactive metabolite.

Cmax (Maximum Plasma Concentration)

Data not publicly available.

Tmax (Time to Cmax)

Data not publicly available.

AUC (Area Under the Curve)

Data not publicly available.

Half-life

Data not publicly available.

Table 1: Summary of Pharmacokinetic Data for
Pefcalcitol. Specific quantitative values are not

publicly available.
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Toxicology

The toxicological profile of pefcalcitol has been evaluated in several preclinical studies, with a
focus on genotoxicity, given its intended use as a chronic topical therapy.

Genotoxicity

A battery of genotoxicity tests was conducted to assess the mutagenic potential of pefcalcitol.

o Rat Skin Micronucleus (MN) Test: An initial in vivo skin micronucleus test in rats showed a
positive result when specimens were stained with Giemsa. However, further investigation
revealed that this was a false positive. Re-staining with the nucleic acid-specific fluorescent
dye, acridine orange (AO), showed no increase in the frequency of micronucleated cells.
Histopathological evaluation indicated that the Giemsa-stained granules were keratohyalin
granules in keratinocytes that had proliferated in response to pefcalcitol treatment, not
micronuclei. Pefcalcitol was ultimately concluded to be negative in the rat skin MN test.

e In Vitro Chromosome Aberration Test: An in vitro chromosome aberration test using Chinese
Hamster Lung (CHL) cells was negative for clastogenicity.

¢ In Vivo Bone Marrow Micronucleus Test: An in vivo bone marrow micronucleus test in rats
did not indicate clastogenicity.

¢ gpt delta Transgenic Mouse Mutagenicity Assay: To further evaluate in vivo mutagenicity,
particularly in the skin, a study was conducted using gpt delta transgenic mice. After 28 days
of percutaneous administration, there was no significant increase in the mutant frequency in
either the skin or the liver.
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Toxicology Study Method Result

Rat Skin Micronucleus Test Giemsa Staining Misleading Positive

Acridine Orange Staining &

) Negative
Histopathology
In Vitro Chromosome ]
] CHL Cells Negative
Aberration Test
In Vivo Bone Marrow ]
Rat Negative

Micronucleus Test

) o gpt delta Transgenic Mouse ]
In Vivo Mutagenicity (Ski d Liver) Negative
in and Liver

Table 2: Summary of
Genotoxicity Studies for

Pefcalcitol.

General Toxicology

Pefcalcitol was designed to have fewer side effects than other vitamin D3 analogs. Preclinical
animal models suggested a favorable safety profile, particularly with regard to systemic side
effects like hypercalcemia, which is attributed to its rapid systemic inactivation.

Experimental Protocols
Rat Skin Micronucleus Test Methodology

The following is a generalized workflow for the rat skin micronucleus test as performed for
pefcalcitol, based on the available descriptions.
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Caption: Workflow for the Rat Skin Micronucleus Test.
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The study involved the topical application of pefcalcitol to the skin of rats. Following the
treatment period, skin samples were collected. Initial specimen preparation involved staining
with Giemsa. These slides were then analyzed microscopically for the presence of micronuclei
in keratinocytes. Due to the initial positive finding and negative results in other genotoxicity
assays, a more detailed investigation was launched. This included re-staining the specimens
with acridine orange, a fluorescent dye specific for nucleic acids, and conducting a thorough
histopathological examination of the skin tissue to identify the nature of the Giemsa-stained
granules.

Rationale for Favorable Safety Profile

The intended favorable safety profile of pefcalcitol, particularly the reduced risk of
hypercalcemia, is based on its pharmacokinetic properties. The following diagram illustrates the
logical relationship between its rapid metabolism and reduced systemic side effects.
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Caption: Rationale for Reduced Systemic Side Effects.

Clinical Development and Conclusion

Pefcalcitol was investigated in clinical trials for plaque psoriasis. A Phase 2, open-label study
(NCT02970331) was planned to assess the safety, tolerability, pharmacokinetics, and
pharmacodynamics of a 0.005% pefcalcitol ointment in adolescents with plaque psoriasis, but
this trial was withdrawn prior to patient enrollment. The overall development of pefcalcitol has
since been discontinued.

In conclusion, pefcalcitol is a vitamin D3 analogue with a dual mechanism of action as a VDR
agonist and a PDE4 inhibitor. Its pharmacological design aimed to maximize topical efficacy in
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psoriasis while minimizing systemic side effects through rapid systemic inactivation. Preclinical
toxicology studies have not indicated a genotoxic potential. Despite its promising preclinical
profile, the clinical development of pefcalcitol has not progressed. The information available
provides a valuable case study in the design of topically administered drugs with mechanisms
aimed at improving the therapeutic index.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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